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Compound of Interest

Compound Name:

4-

[(Diethylamino)methyl]phenylboro

nic acid

Cat. No.: B1307605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

spectral characteristics of 4-[(Diethylamino)methyl]phenylboronic acid, a compound of

interest in medicinal chemistry and drug development. Due to the limited availability of public

spectral data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data

based on analogous structures. It also details a representative experimental protocol for

acquiring such data and explores the compound's potential applications in targeted drug

delivery and enzyme inhibition through conceptual diagrams.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-
[(Diethylamino)methyl]phenylboronic acid. These predictions are based on known spectral

data for structurally similar compounds, including 4-(aminomethyl)phenylboronic acid and other

para-substituted phenylboronic acids. The actual experimental values may vary depending on

the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Spectral Data for 4-[(Diethylamino)methyl]phenylboronic acid
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Ar-H (ortho to B(OH)₂) 7.6 - 7.8 Doublet 2H

Ar-H (ortho to CH₂N) 7.2 - 7.4 Doublet 2H

-CH₂-N 3.6 - 3.8 Singlet 2H

-N(CH₂CH₃)₂ 2.5 - 2.7 Quartet 4H

-N(CH₂CH₃)₂ 1.0 - 1.2 Triplet 6H

B(OH)₂ 4.5 - 5.5 Broad Singlet 2H

Table 2: Predicted ¹³C NMR Spectral Data for 4-[(Diethylamino)methyl]phenylboronic acid

Carbon Predicted Chemical Shift (ppm)

C-B 130 - 135

C-CH₂ 140 - 145

Ar-CH (ortho to B(OH)₂) 133 - 136

Ar-CH (ortho to CH₂N) 128 - 130

-CH₂-N 55 - 60

-N(CH₂)₂ 45 - 50

-CH₃ 10 - 15

Experimental Protocols
The following is a detailed methodology for the acquisition of NMR spectra for

aminophenylboronic acid derivatives, which can be adapted for 4-
[(Diethylamino)methyl]phenylboronic acid.

NMR Sample Preparation and Data Acquisition

Sample Preparation:
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Weigh approximately 5-10 mg of the 4-[(Diethylamino)methyl]phenylboronic acid
sample.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄, or D₂O). The choice of solvent may influence the chemical shifts, particularly

for the labile B(OH)₂ protons.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Apply a relaxation delay of 1-2 seconds between scans.

Process the data with appropriate apodization (e.g., exponential multiplication with a line

broadening of 0.3 Hz) and Fourier transformation.

Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same spectrometer, operating at the corresponding carbon

frequency (e.g., 100 MHz for a 400 MHz instrument).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 160 ppm.

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.
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Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if

needed.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Signaling Pathways and Applications
Phenylboronic acids are versatile molecules in drug development, primarily due to their ability

to interact with diols. This property is exploited in targeted drug delivery and enzyme inhibition.

Targeted Drug Delivery Workflow

Phenylboronic acid derivatives can be used to target cancer cells, which often overexpress

sialic acid residues on their surface. The boronic acid moiety can form a reversible covalent

bond with the diol groups of sialic acid, leading to selective drug accumulation in tumor tissues.

[1][2][3]
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Caption: Workflow for targeted drug delivery using a phenylboronic acid-functionalized

nanoparticle.

Enzyme Inhibition Mechanism

The boron atom in phenylboronic acid is electrophilic and can form a reversible covalent bond

with nucleophilic residues, such as the serine in the active site of certain enzymes like β-

lactamases.[4][5][6] This interaction can inhibit the enzyme's activity.
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Caption: Mechanism of enzyme inhibition by a phenylboronic acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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